![molecular formula C14H18N4O2 B6316212 Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1775632-58-0](/img/structure/B6316212.png)

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

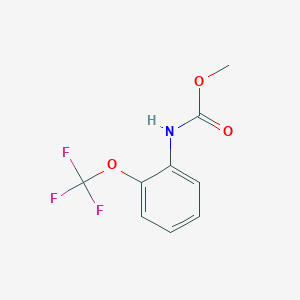

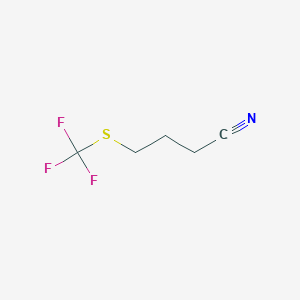

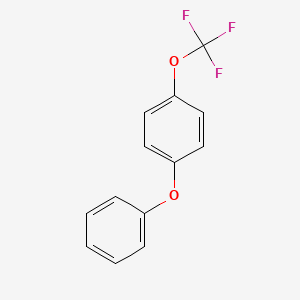

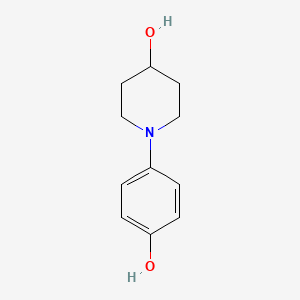

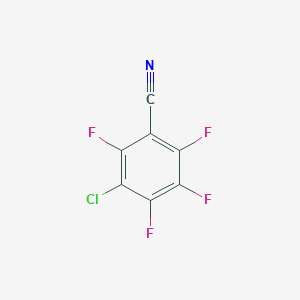

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum and NMR spectrum (both 1H and 13C) can provide valuable information about the functional groups and the carbon and hydrogen environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 5(4)-aminopyrazoles have been used as effective reagents in the synthesis of pyrazolo-annulated pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用

Synthesis of Pyrazoloannulated Pyridines

This compound serves as a reagent in the synthesis of pyrazoloannulated pyridines, which are important for constructing fused heterocyclic systems . These systems are significant due to their presence in various biologically active molecules.

Development of Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, to which MFCD32666068 belongs, have been identified as potent kinase inhibitors . Kinase inhibition is a crucial therapeutic strategy in the treatment of cancers and other diseases.

Pharmaceutical Applications

The structure of MFCD32666068 is closely related to compounds that have shown promise as pharmaceuticals. For example, derivatives of pyrazolo[3,4-b]pyridines have been used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

Enzyme Inhibition Research

Compounds similar to MFCD32666068 have been found to inhibit enzymes like acetylcholinesterase and butyryl-cholinesterase . This is relevant in the context of neurodegenerative diseases such as Alzheimer’s.

Antiviral Research

Derivatives of pyrazolo[3,4-b]pyridines have exhibited activity against non-polio enterovirus EV-A71 in cell-based assays . This suggests potential applications of MFCD32666068 in antiviral drug development.

Chemotaxis Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages . This indicates a possible role for MFCD32666068 in the treatment of inflammatory conditions.

未来方向

属性

IUPAC Name |

ethyl 1,3-dimethyl-4-(prop-2-enylamino)pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZGYDCZCMQERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC=C)C(=NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)